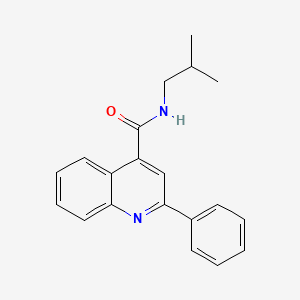![molecular formula C20H27N3O B5577256 (3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds, such as enaminones and N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, provides insight into potential synthetic pathways. These compounds are characterized by their complex hydrogen-bonding patterns and involve processes such as asymmetric Michael addition and stereoselective alkylation (Balderson et al., 2007; Fleck et al., 2003).
Molecular Structure Analysis
The molecular and supramolecular structures of similar compounds reveal the importance of intra- and intermolecular hydrogen bonding, weak C-H...Br interactions, and the role of other weak interactions in stabilizing the crystal structures (Balderson et al., 2007).
Chemical Reactions and Properties
Studies on similar compounds focus on their reactions with various reagents. For instance, the synthesis of benzazepines involves multiple stages, including reactions with alpha-pyridylaldehydes and amines, highlighting the reactivity of these compounds and the formation of geometric isomers (Kouznetsov et al., 1998).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as benzyl and alkynyl complexes with diazepan-amido ligands, shed light on the physical properties of these molecules, including their catalytic activity and selectivity in reactions (Ge et al., 2009).
Chemical Properties Analysis
Research on the chemical properties of similar compounds, like the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, provides insights into their reactivity, including base-catalyzed aminolysis and Friedel-Crafts cyclization (Quintero et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Research has explored the synthesis and stereochemistry of compounds with structural similarities, highlighting the importance of these processes in creating compounds with specific properties. For instance, studies on the synthesis of tetrahydrobenz-2-azepines and their stereochemical analysis demonstrate the intricate methods required to create and isolate specific isomers of cyclic compounds, which are crucial for their potential applications in various fields, including medicinal chemistry and material science (Kouznetsov, Palma, & Aliev, 1998).
Hydrogen-Bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in compounds like enaminones, which are structurally related to azepan-2-ylidene analogs, provides insight into how these interactions can influence the stability and reactivity of such molecules. Understanding these patterns is essential for designing compounds with desirable physical and chemical properties for use in chemical synthesis and potentially in pharmaceuticals (Balderson, Fernandes, Michael, & Perry, 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(3S)-3-(dimethylamino)azepan-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-21(2)17-11-7-8-14-23(15-17)20(24)19-13-12-18(22(19)3)16-9-5-4-6-10-16/h4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTRNSOZIQZRHT-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)N2CCCCC(C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)N2CCCC[C@@H](C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)

![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)
